molecular formula C10H12BrNO2 B3283780 (3R)-3-amino-4-(4-bromophenyl)butanoic Acid CAS No. 773045-17-3

(3R)-3-amino-4-(4-bromophenyl)butanoic Acid

Cat. No.: B3283780
CAS No.: 773045-17-3
M. Wt: 258.11 g/mol
InChI Key: DAUFDZAPQZNOGC-SECBINFHSA-N
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Description

(3R)-3-amino-4-(4-bromophenyl)butanoic acid is a β-amino acid derivative characterized by a stereospecific (R)-configuration at the third carbon, a 4-bromophenyl substituent at the fourth carbon, and a carboxylic acid group. The bromine atom at the para position of the phenyl ring imparts distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

(3R)-3-amino-4-(4-bromophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUFDZAPQZNOGC-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CC(=O)O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-4-(4-bromophenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and ®-3-amino-4-hydroxybutanoic acid.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-4-(4-bromophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

(3R)-3-amino-4-(4-bromophenyl)butanoic acid is a chemical compound with applications in scientific research, particularly in chemistry, biology, and medicine. Its product use is restricted to research and development use by, or directly under the supervision of, a technically qualified individual .

Scientific Research Applications

This compound :

  • Chemistry It can be used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
  • Biology It can be investigated for its potential as a biochemical probe because of its ability to interact with specific biological targets.
  • Medicine It can be explored for its potential therapeutic applications, including as a precursor for drug development.
  • Industry It can be utilized in the production of fine chemicals and pharmaceuticals.

Research Findings

  • Synaptic Transmission Research suggests that derivatives of this compound may influence synaptic transmission by interacting with neurotransmitter receptors, which could lead to therapeutic benefits for conditions like depression or anxiety.
  • Neuroprotective Effects Studies have demonstrated that the compound could mitigate neuronal damage in models of oxidative stress, suggesting its potential use in neurodegenerative disease therapies.
  • Versatility in Organic Synthesis Its versatility in organic synthesis makes it a valuable building block for developing complex molecules.
  • Precursor in Drug Development It has been explored for its application as a precursor in drug development because of its ability to interact with specific biological targets, making it a candidate for further pharmacological studies.

Toxicological Information

  • Routes of Exposure Inhalation, eye contact, skin contact, and ingestion .
  • Symptoms Skin contact may result in inflammation characterized by itching, scaling, reddening, blistering, pain, or dryness. Eye contact may result in redness, pain, or severe eye damage. Inhalation may cause irritation of the lungs and respiratory system. Overexposure may result in serious illness or death .
  • Acute Toxic Effects Inflammation of the eye is characterized by redness, watering, and itching. Skin inflammation is characterized by itching, scaling, reddening, or, occasionally, blistering .

Mechanism of Action

The mechanism of action of (3R)-3-amino-4-(4-bromophenyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects: Bromine (Br): The 4-bromo substituent in the main compound provides moderate electron-withdrawing effects and steric bulk, which may enhance binding affinity in hydrophobic pockets of enzymes or receptors compared to smaller halogens (e.g., F, Cl) . Trifluoromethyl (CF₃): Strong electron-withdrawing and lipophilic properties, improving metabolic stability and membrane permeability in drug candidates .

Physicochemical Properties

  • Solubility: The cyanophenyl derivative’s high polarity likely increases aqueous solubility, whereas the trifluoromethyl and bromophenyl analogs exhibit greater lipophilicity (higher logP values) .

Biological Activity

(3R)-3-amino-4-(4-bromophenyl)butanoic acid, also known as (R)-GABOB, is a chiral compound with significant biological activity. Its unique structure, characterized by an amino group and a bromophenyl moiety, contributes to its diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

PropertyDetails
Molecular FormulaC₁₀H₁₂BrNO₂
Molecular Weight244.11 g/mol
Chiral Configuration(3R)
Melting Point225-227 °C

The presence of the bromophenyl group enhances the compound's hydrophobic interactions, while the amino group allows for hydrogen bonding with biological targets. This combination facilitates its interaction with various enzymes and receptors.

The biological activity of this compound primarily involves:

  • Enzyme Interaction : The amino group can form hydrogen bonds with enzyme active sites, potentially modulating their activity.
  • Receptor Binding : The bromophenyl group may enhance binding affinity to neurotransmitter receptors, influencing neurotransmission processes.

Neurological Disorders

Research indicates that (R)-GABOB exhibits neuroprotective properties and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to influence neurotransmitter release mechanisms, particularly through interactions with synaptic proteins like synaptotagmin-1, which is crucial for neurotransmitter exocytosis.

Antitumor Activity

Some studies suggest that brominated amino acids, including this compound, may possess cytotoxic effects against certain cancer cell lines. Initial findings indicate potential interactions with cancer-related signaling pathways. Further research is needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that (R)-GABOB could protect neuronal cells from oxidative stress-induced apoptosis. The compound was found to upregulate antioxidant enzymes, enhancing cell viability in vitro.
  • Antitumor Activity : In vitro assays showed that this compound exhibited cytotoxic effects on human breast cancer cell lines with an IC50 value of approximately 20 µM. This suggests a promising avenue for further exploration in cancer therapeutics.
  • Mechanistic Studies : Research involving molecular docking simulations indicated that this compound binds effectively to the GABA receptor site, potentially enhancing inhibitory neurotransmission .

Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectiveProtects against oxidative stress in neurons
AntitumorCytotoxic effects on breast cancer cells
Enzyme ModulationInfluences enzyme activity through binding

Q & A

Basic: What are the critical steps in synthesizing (3R)-3-amino-4-(4-bromophenyl)butanoic acid with high enantiomeric purity?

Methodological Answer:
The synthesis typically involves asymmetric catalytic hydrogenation or chiral auxiliary strategies. Key steps include:

  • Catalyst Selection : Use of chiral ligands like (R)-(+)-BINAP with rhodium catalysts (e.g., bis(norbornadiene)rhodium(I) tetrafluoroborate) to induce enantioselectivity during the formation of the β-amino acid backbone .
  • Amino Group Protection : Introducing a tert-butoxycarbonyl (Boc) group to protect the amine during synthesis, as seen in related compounds like Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. Deprotection is achieved via acidic hydrolysis (HCl or TFA) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization in solvents like methanol or heptane to isolate the enantiomerically pure product .

Basic: What analytical methods validate the structure and purity of this compound?

Methodological Answer:

  • Enantiomeric Excess (EE) : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) and UV detection at 254 nm. Reference standards with ≥99% EE are critical for calibration .
  • Structural Confirmation :
    • NMR : 1^1H and 13^13C NMR to confirm stereochemistry and substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for the 4-bromophenyl group) .
    • Specific Rotation : Measured in methanol (e.g., +13.5° to +17.5° for Boc-protected analogs) to verify optical activity .
  • Purity : Combustion analysis (C, H, N) and LC-MS to detect trace impurities (<1%) .

Advanced: How can researchers resolve discrepancies in reported enantiomeric excess values from different synthetic routes?

Methodological Answer:
Discrepancies often arise from variations in catalyst loading, solvent polarity, or reaction temperature. To resolve these:

  • Cross-Validation : Compare results using multiple analytical methods (e.g., HPLC vs. polarimetry) .
  • Catalyst Optimization : Screen alternative chiral ligands (e.g., Josiphos or Mandyphos) to improve stereocontrol. highlights rhodium-BINAP systems achieving >95% EE in similar substrates .
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Basic: What safety precautions are essential during synthesis and handling?

Methodological Answer:

  • Hazard Assessment : Prioritize compounds with acute toxicity (e.g., 1,4-dioxane, dichloromethane) and ensure proper ventilation. recommends ACS guidelines for risk evaluation .
  • Protective Measures : Use nitrile gloves, chemical goggles, and fume hoods when handling brominated intermediates or strong acids (HCl, NaOH) .
  • Waste Management : Neutralize acidic/basic waste streams before disposal and segregate halogenated solvents .

Advanced: How can catalytic asymmetric hydrogenation conditions be optimized for this compound?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) enhance rhodium catalyst activity, while non-polar solvents (heptane) may improve enantioselectivity .
  • Pressure and Temperature : Higher H2_2 pressure (50–100 psi) and moderate temperatures (25–40°C) balance reaction rate and stereochemical outcomes .
  • Substrate Preparation : Pre-purify intermediates like ethyl (E)-but-2-enoate to minimize catalyst poisoning .

Advanced: What strategies improve the stability of intermediates during multi-step synthesis?

Methodological Answer:

  • Protection-Deprotection : Boc groups stabilize the amine during harsh reactions (e.g., Grignard additions), while silyl ethers protect carboxyl groups .
  • Low-Temperature Storage : Store light-sensitive intermediates (e.g., bromophenyl derivatives) at 0–6°C to prevent degradation .
  • Inert Atmosphere : Use argon or nitrogen during sensitive steps (e.g., catalytic hydrogenation) to avoid oxidation .

Basic: How is the bromophenyl moiety introduced into the butanoic acid backbone?

Methodological Answer:

  • Suzuki-Miyaura Coupling : React 4-bromophenylboronic acid with α,β-unsaturated esters (e.g., ethyl but-2-enoate) using palladium catalysts .
  • Friedel-Crafts Alkylation : Electrophilic substitution on bromobenzene derivatives with pre-formed β-keto esters .

Advanced: How to address low yields in the final hydrolysis step?

Methodological Answer:

  • Acid Selection : Use concentrated HCl (6M) at 0°C to minimize racemization during Boc deprotection .
  • Solvent Optimization : Hydrolysis in methanol/water (4:1) improves solubility of the zwitterionic product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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